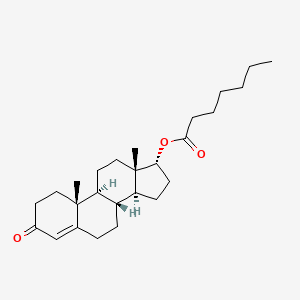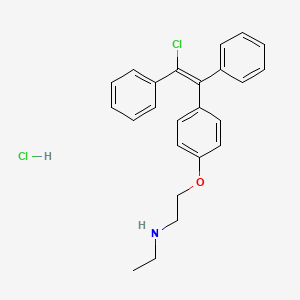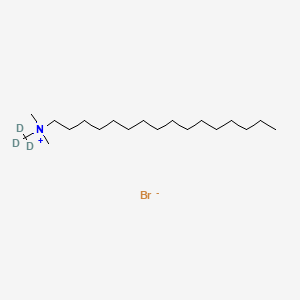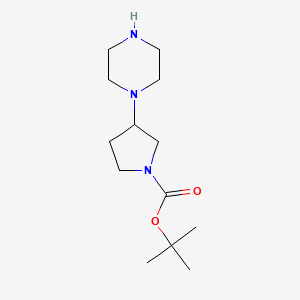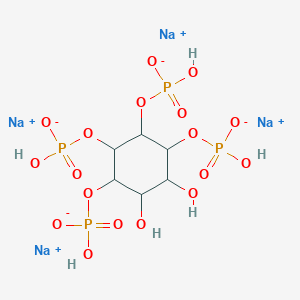
CMP-9-fluoresceinyl-NeuAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMP-9-fluoresceinyl-NeuAc is a fluorescent derivative of N-acetylneuraminic acid, a type of sialic acid. This compound is used extensively in biochemical research due to its ability to be incorporated into glycoproteins and glycolipids, allowing for the study of sialylation processes and cell surface interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step processThis intermediate is then activated to its CMP-glycoside form using CMP-sialic acid synthase . The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis. This method utilizes recombinant CMP-sialic acid synthetase and sialyltransferase enzymes to produce the compound efficiently . The process is optimized for high conversion rates and purity, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:
Oxidation: The fluoresceinyl group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the sialic acid moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the fluoresceinyl group .
Major Products
The major products formed from these reactions include oxidized derivatives of this compound and substituted sialic acid analogs .
Applications De Recherche Scientifique
CMP-9-fluoresceinyl-NeuAc has a wide range of applications in scientific research:
Chemistry: Used as a probe to study sialylation processes and glycosylation pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents targeting sialylated glycans.
Industry: Utilized in the production of glycosylated biopharmaceuticals and the study of glycan structures.
Mécanisme D'action
CMP-9-fluoresceinyl-NeuAc exerts its effects by being incorporated into glycoproteins and glycolipids through the action of sialyltransferases. These enzymes transfer the sialic acid moiety from this compound to the terminal positions of glycan chains on proteins and lipids. This incorporation allows for the visualization and study of sialylation patterns and their biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
CMP-NeuAc: The natural counterpart of CMP-9-fluoresceinyl-NeuAc, used in similar applications but lacks the fluorescent property.
CMP-9-azido-NeuAc: Another modified sialic acid used for bioorthogonal labeling and click chemistry applications.
Uniqueness
This compound is unique due to its fluorescent property, which allows for real-time visualization of sialylation processes. This feature makes it particularly valuable in studies requiring the tracking of glycan modifications and interactions .
Propriétés
Numéro CAS |
118720-35-7 |
|---|---|
Formule moléculaire |
C41H43N6O20PS |
Poids moléculaire |
1002.851 |
Nom IUPAC |
5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |
Clé InChI |
YWMCZPHJBGZHCE-JOMSTNDUSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Synonymes |
N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


